

# **Application Notes and Protocols: Measuring Fgfr4-IN-9 Efficacy in Patient-Derived Organoids**

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

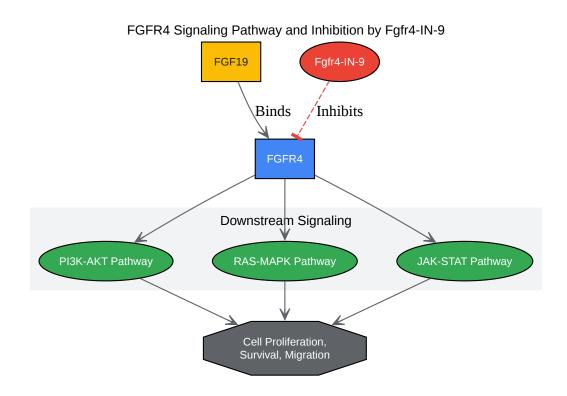
Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase that, when aberrantly activated, can drive the growth and progression of various cancers, including hepatocellular carcinoma and colorectal cancer.[1][2][3] The FGF19-FGFR4 signaling axis, in particular, has been identified as a key oncogenic pathway, making FGFR4 an attractive target for cancer therapy.[1][2][3][4] **Fgfr4-IN-9** is a small molecule inhibitor designed to selectively target the kinase activity of FGFR4, thereby blocking downstream signaling pathways such as the RAS-RAF-MAPK, PI3K-AKT, and JAK-STAT pathways, which are crucial for tumor cell proliferation and survival.[1][3][5][6]

Patient-derived organoids (PDOs) have emerged as a superior preclinical model for cancer research and drug development.[7][8][9][10] These three-dimensional, self-organizing structures are grown from patient tumor tissue and closely recapitulate the genetic and phenotypic heterogeneity of the original tumor.[11][12] This high-fidelity model allows for more accurate prediction of patient-specific drug responses compared to traditional two-dimensional cell lines.[7][13] This document provides detailed protocols for utilizing PDOs to assess the efficacy of **Fgfr4-IN-9**, from organoid culture and treatment to downstream analysis of cell viability and target engagement.

# Signaling Pathway and Experimental Rationale



The binding of ligands, such as FGF19, to FGFR4 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, are critical for cell proliferation, survival, and migration.[1][3][5][6] **Fgfr4-IN-9** aims to inhibit the initial phosphorylation of FGFR4, thereby blocking these downstream signals and inhibiting tumor growth. The efficacy of **Fgfr4-IN-9** in PDOs can be quantified by measuring changes in organoid viability and the phosphorylation status of key downstream effector proteins. A recent study demonstrated that FGFR4 inhibitors can reduce the growth and ATP activity of colorectal cancer organoids and down-regulate the phosphorylation of ERK1/2, AKT, and STAT3.[14]



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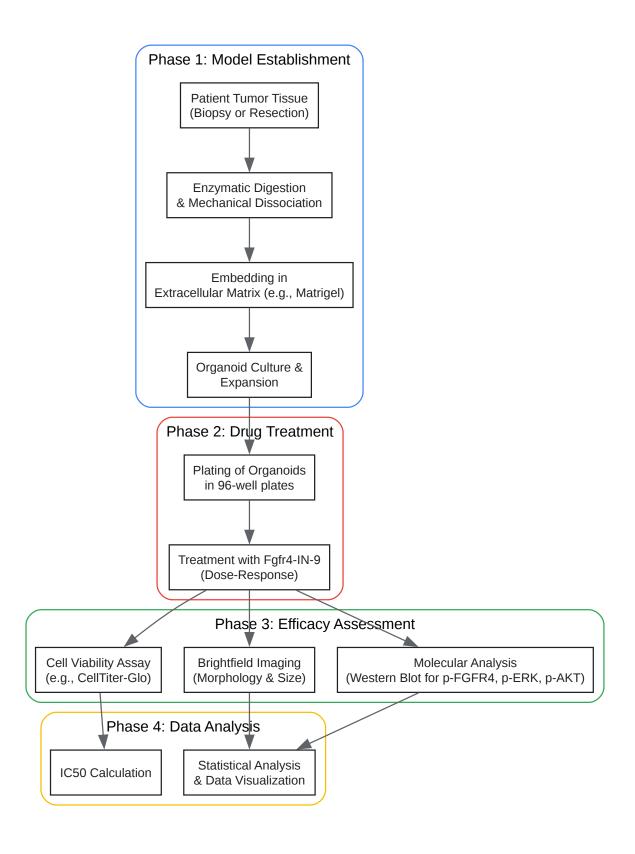
Caption: FGFR4 signaling pathway and the inhibitory action of **Fgfr4-IN-9**.



## **Experimental Workflow**

The overall workflow for assessing **Fgfr4-IN-9** efficacy in PDOs involves several key stages: generation and expansion of PDOs from patient tumor tissue, treatment with a dose-range of **Fgfr4-IN-9**, assessment of organoid viability, and analysis of target engagement through molecular assays.





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Caption: Experimental workflow for **Fgfr4-IN-9** efficacy testing in PDOs.



### **Protocols**

## **Protocol 1: Patient-Derived Organoid Culture**

This protocol outlines the general steps for establishing and maintaining PDO cultures from fresh tumor tissue. Specific media formulations may need to be optimized based on the cancer type.[15][16][17]

#### Materials:

- Fresh patient tumor tissue in a sterile collection medium.
- Digestion buffer (e.g., DMEM/F12 with collagenase, dispase, and DNase I).
- Washing buffer (e.g., Advanced DMEM/F12 with 1% GlutaMAX, 1% HEPES, and 1% Penicillin-Streptomycin).
- Basement membrane matrix (e.g., Matrigel or BME), pre-chilled on ice.
- Organoid growth medium (tissue-specific formulation).
- Sterile cell culture plates, tubes, and pipettes.

#### Procedure:

- Tissue Processing:
  - Wash the tumor tissue with ice-cold washing buffer.
  - Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
  - Transfer the minced tissue to the digestion buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
- Cell Isolation and Embedding:
  - Stop the digestion by adding an equal volume of washing buffer.
  - Filter the cell suspension through a 70-100 μm cell strainer to remove large debris.



- Centrifuge the suspension to pellet the cells and aspirate the supernatant.
- Resuspend the cell pellet in a pre-chilled basement membrane matrix.
- Plate droplets (e.g., 50 μL) of the cell-matrix mixture into a pre-warmed 24-well plate.
- Organoid Culture:
  - Incubate the plate at 37°C for 15-30 minutes to solidify the matrix.
  - Gently add pre-warmed organoid growth medium to each well.
  - Culture the organoids in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
  - Change the medium every 2-3 days.
- · Organoid Passaging:
  - When organoids become large and dense, they need to be passaged.
  - Mechanically or enzymatically dissociate the organoids from the matrix.
  - Re-plate the organoid fragments in a fresh basement membrane matrix as described in steps 2.2-2.3.

## Protocol 2: Fgfr4-IN-9 Efficacy Testing

This protocol describes how to assess the dose-dependent effect of **Fgfr4-IN-9** on PDO viability.

#### Materials:

- Established PDO cultures.
- 96-well clear-bottom, white-walled plates.
- Fgfr4-IN-9 stock solution (e.g., in DMSO).
- Organoid growth medium.



- Cell viability reagent (e.g., CellTiter-Glo® 3D).
- Plate reader capable of measuring luminescence.

#### Procedure:

- Plating Organoids:
  - Dissociate and resuspend PDOs in the basement membrane matrix.
  - Plate a single 20 μL droplet of the organoid-matrix suspension into the center of each well of a 96-well plate.
  - After solidification, add 100 μL of organoid growth medium.
- Drug Treatment:
  - $\circ$  Prepare serial dilutions of **Fgfr4-IN-9** in organoid growth medium. A typical concentration range might be 0.01 nM to 10  $\mu$ M. Include a vehicle control (e.g., DMSO).
  - After allowing the organoids to establish for 24-48 hours, carefully replace the medium with the medium containing the different concentrations of Fgfr4-IN-9.
  - Incubate the plate for 72-120 hours.
- Viability Assessment:
  - Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.
  - Add the viability reagent to each well according to the manufacturer's instructions (e.g., 100 μL).
  - Mix on an orbital shaker for 5 minutes to induce cell lysis.
  - Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
  - Measure luminescence using a plate reader.
- Data Analysis:



- Normalize the luminescence readings to the vehicle control wells.
- Plot the normalized viability against the logarithm of the Fgfr4-IN-9 concentration.
- Use a non-linear regression model to calculate the half-maximal inhibitory concentration (IC50).

# Protocol 3: Western Blot Analysis for Target Engagement

This protocol is for assessing the phosphorylation status of FGFR4 and its downstream targets.

#### Materials:

- PDOs treated with Fgfr4-IN-9 and vehicle control.
- Cell recovery solution (e.g., ice-cold PBS with protease and phosphatase inhibitors).
- Lysis buffer (e.g., RIPA buffer with inhibitors).
- Protein quantification assay (e.g., BCA assay).
- SDS-PAGE gels, electrophoresis, and blotting equipment.
- Primary antibodies (e.g., anti-p-FGFR4, anti-FGFR4, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT).
- HRP-conjugated secondary antibodies.
- Chemiluminescent substrate.
- Imaging system.

#### Procedure:

Protein Extraction:



- Treat established PDO cultures with a selected concentration of Fgfr4-IN-9 (e.g., near the IC50 value) for a shorter duration (e.g., 2-24 hours).
- Harvest the organoids by dissolving the matrix in a cell recovery solution.
- Lyse the organoids in lysis buffer on ice.
- Clarify the lysate by centrifugation and collect the supernatant.
- · Western Blotting:
  - Determine the protein concentration of each lysate.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane and incubate with primary antibodies overnight at 4°C.
  - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
  - Detect the signal using a chemiluminescent substrate and an imaging system.
- Analysis:
  - Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels for each target.
  - Compare the normalized phosphorylation levels in Fgfr4-IN-9-treated samples to the vehicle control.

## **Data Presentation**

Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Fgfr4-IN-9 Dose-Response in Patient-Derived Organoids



Organoid Line	Cancer Type	FGFR4 Status	IC50 (nM)
PDO-001	Hepatocellular Carcinoma	Amplified	25.4
PDO-002	Hepatocellular Carcinoma	Wild-Type	>10,000
PDO-003	Colorectal Cancer	G388R Variant	89.7
PDO-004	Colorectal Cancer	Wild-Type	1,560
PDO-005	Breast Cancer	Amplified	45.2

Table 2: Effect of Fgfr4-IN-9 on Downstream Signaling (at 100 nM)

Organoid Line	Target Protein	Fold Change in Phosphorylation (vs. Vehicle)
PDO-001	p-FGFR4	0.15
p-ERK1/2	0.21	
p-AKT	0.35	
PDO-002	p-FGFR4	0.95
p-ERK1/2	0.91	_
p-AKT	1.02	
PDO-003	p-FGFR4	0.33
p-ERK1/2	0.45	
p-AKT	0.58	

## Conclusion

The use of patient-derived organoids provides a robust and clinically relevant platform for evaluating the efficacy of targeted therapies like **Fgfr4-IN-9**.[8][9] The protocols outlined in this



document provide a comprehensive framework for assessing the dose-dependent effects on cell viability and confirming on-target activity through molecular analysis of the FGFR4 signaling pathway. The data generated from these assays can help identify patient populations most likely to respond to **Fgfr4-IN-9** and guide further clinical development.

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